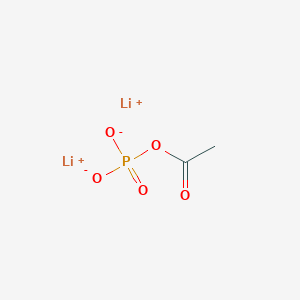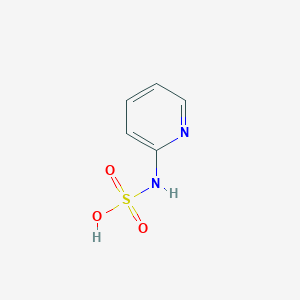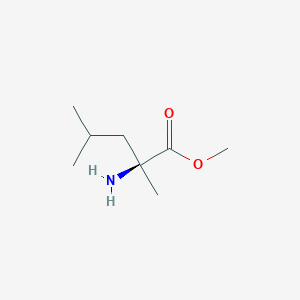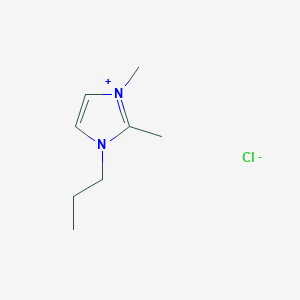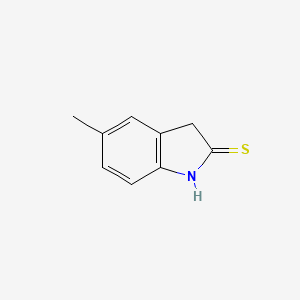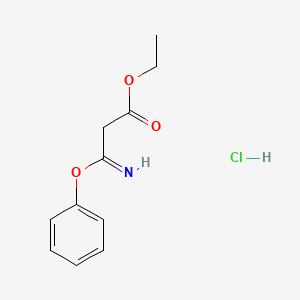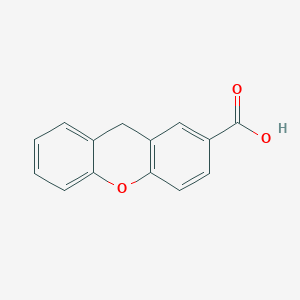
9H-Xanthene-2-carboxylic acid
概要
説明
9H-Xanthene-2-carboxylic acid is a xanthrene derivative . It appears as a white to off-white solid .
Synthesis Analysis
The synthesis of xanthones, including 9H-Xanthene-2-carboxylic acid, has been achieved through various methods. Some of these methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Molecular Structure Analysis
The molecular formula of 9H-Xanthene-2-carboxylic acid is C14H10O3 . It contains a total of 29 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
9H-Xanthene-2-carboxylic acid can undergo a variety of chemical reactions. For instance, it can react with 2-bromoethanol to form 7-((hydroxyethyl)thio)-9-oxo-9H-xanthene-2-carboxylic acid .Physical And Chemical Properties Analysis
9H-Xanthene-2-carboxylic acid has a molecular weight of 226.23 . It is a yellow-colored and oxygen-containing heterocycle .科学的研究の応用
Antiallergic Activity
A series of 9H-xanthen-9-one-2-carboxylic acids were synthesized and evaluated for their antiallergic activity, using the rat passive cutaneous anaphylaxis (PCA) screen. It was found that the antiallergic activity of these compounds highly correlated with the size of the substituent (Bristol et al., 1978).
Synthetic Methodologies and Biological Applications
A review of synthetic methodologies for obtaining 9H-xanthene, 9-hydroxyxanthene, and xanthene-9-carboxylic acid, and their derivatives from simple starting materials was conducted. This review also explored their biological activities in various areas such as neuroprotection, antitumor, and antimicrobial applications (Maia et al., 2020).
Hydrogen Bonding Characteristics
A study on xanthene-9-carboxylic acid revealed its unique hydrogen bonding characteristics, involving two crystallographically inequivalent molecules in a cyclic dimer type, which contributes to understanding its structural properties (Blackburn et al., 1996).
Isolation from Marine Fungi
New xanthone derivatives, including 8‐(methoxycarbonyl)‐1‐hydroxy‐9‐oxo‐9H‐xanthene‐3‐carboxylic acid, were isolated from the culture broth of a mangrove fungus. This study provided insights into the chemical diversity and potential biological applications of marine fungi (Shao et al., 2008).
Photophysical Properties
Homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid were synthesized and their photophysical properties were investigated. These studies are significant in the context of materials science and potential optical applications (Shyni et al., 2007).
Transition-Metal-Free CO Releasing Molecule
6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid was introduced as a transition-metal-free carbon monoxide releasing molecule activated by visible light, highlighting its potential in therapeutic applications (Antony et al., 2013).
Antioxidant Activity
The antioxidant activity of 9H-Xanthene-2, 7-diols was evaluated, showing its efficacy in suppressing the oxidation of linoleic acid. This study contributesto the understanding of the antioxidant properties of xanthene derivatives, potentially applicable in food preservation and pharmaceuticals (Nishiyama et al., 1995).
Morphoregulatory Effects
Xanthene-9-carboxylic acid was found to have significant morphoregulatory effects on tomato plants, affecting leaf formation, internode length, and axillary bud growth. This suggests its potential use in agricultural research and plant morphogenesis studies (Buchenauer & Grossmann, 1970).
Synthesis of Novel Derivatives
Research into the synthesis of novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides and dicarboxylates, primarily for use as photosensitizers, highlighted the versatility of xanthene derivatives in chemical synthesis and potential applications in photodynamic therapy (Fischer, 1991).
NMR Assignments for Xanthones
The structural elucidation of new xanthone derivatives through NMR assignments, including those from endophytic fungi, underlines the role of xanthene derivatives in natural product chemistry and drug discovery (Davis & Pierens, 2006).
Energetics and Reactivity Study
A computational study of xanthene derivatives provided insights into their energetics and reactivity, contributing to the broader understanding of their chemical properties and potential applications in various fields (Freitas et al., 2013).
作用機序
While the specific mechanism of action for 9H-Xanthene-2-carboxylic acid is not mentioned in the search results, xanthones in general have been found to possess a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9H-xanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHCCNDCDLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498326 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Xanthene-2-carboxylic acid | |
CAS RN |
40274-68-8 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)
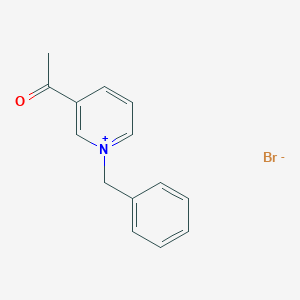
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
